molecular formula C8H13N3 B3354315 2-(pyrrolidin-1-ylmethyl)-1H-imidazole CAS No. 58610-69-8

2-(pyrrolidin-1-ylmethyl)-1H-imidazole

Cat. No. B3354315
CAS RN: 58610-69-8
M. Wt: 151.21 g/mol
InChI Key: GBPJHTQKCQYVFX-UHFFFAOYSA-N
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Description

Pyrrolidine, a five-membered ring with a nitrogen atom, is a common structure in many biologically active compounds . It’s often used by medicinal chemists due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves two main methods: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The choice of method can significantly influence the biological profile of the resulting drug candidates .


Molecular Structure Analysis

The structure of pyrrolidine derivatives can be analyzed using various methods, including IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .


Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, often involving (hetero)aromatic C-nucleophiles . The choice of reaction conditions can significantly influence the yield and properties of the resulting compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be influenced by various factors, including the presence of substituents and the spatial orientation of these substituents .

Mechanism of Action

While the specific mechanism of action can vary depending on the exact structure of the pyrrolidine derivative, many such compounds show significant pharmacological activity . For example, some 2-(pyrrolidin-1-yl)pyrimidine derivatives act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor .

Safety and Hazards

As with any chemical compound, safety precautions should be taken when handling pyrrolidine derivatives. This can include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The field of pyrrolidine derivatives is a promising area of research, with potential for the development of new compounds with different biological profiles . Ongoing research is likely to focus on exploring the pharmacophore space, investigating the influence of steric factors on biological activity, and developing new synthetic strategies .

properties

IUPAC Name

2-(pyrrolidin-1-ylmethyl)-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-2-6-11(5-1)7-8-9-3-4-10-8/h3-4H,1-2,5-7H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPJHTQKCQYVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=NC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468059
Record name 2-(pyrrolidin-1-ylmethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58610-69-8
Record name 2-(pyrrolidin-1-ylmethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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